molecular formula C19H14INO B4929049 3-iodo-N-(2-phenylphenyl)benzamide

3-iodo-N-(2-phenylphenyl)benzamide

Cat. No.: B4929049
M. Wt: 399.2 g/mol
InChI Key: BVYBXSNXHBJKMR-UHFFFAOYSA-N
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Description

3-Iodo-N-(2-phenylphenyl)benzamide is a halogenated benzamide derivative characterized by an iodine substituent at the 3-position of the benzoyl ring and an N-bound 2-biphenyl group. This compound is synthesized via coupling reactions, typically involving 3-iodobenzoic acid and 2-(phenylethynyl)aniline under gold(I) catalysis, yielding a product with a melting point of 143–145°C and distinct IR absorption bands at 3285 cm⁻¹ (N–H stretch) and 1728 cm⁻¹ (C=O stretch) .

Properties

IUPAC Name

3-iodo-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO/c20-16-10-6-9-15(13-16)19(22)21-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYBXSNXHBJKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(2-phenylphenyl)benzamide typically involves the iodination of a benzamide precursor. One common method starts with 2-iodobenzoic acid, which undergoes a series of reactions to form the desired product. The general steps include:

    Amidation: The formation of the amide bond by reacting the iodinated benzamide with an appropriate amine.

The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of 3-iodo-N-(2-phenylphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(2-phenylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium phosphate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-iodo-N-(2-phenylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-N-(2-phenylphenyl)benzamide involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

A. 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide (Compound III in )

  • Structural Differences : The trifluoromethyl (CF₃) group at the 2-position of the phenyl ring replaces the biphenyl moiety in the target compound.
  • Crystallography : Exhibits halogen bonding (C–I···O) and hydrogen bonding (N–H···O), forming a 2D network. In contrast, the biphenyl group in 3-iodo-N-(2-phenylphenyl)benzamide likely induces steric hindrance, reducing crystal packing efficiency .

B. 3-Chloro-N-(2-(trifluoromethyl)phenyl)benzamide ()

  • Applications : Chlorinated analogs are often intermediates in agrochemicals, whereas iodinated derivatives (e.g., the target compound) are explored in catalysis and radiopharmaceuticals due to iodine’s leaving-group propensity .

C. 2-Bromo-N-(3-fluorophenyl)benzamide ()

  • Substituent Position : Bromine at the 2-position and fluorine at the meta-position create distinct electronic effects.
  • Reactivity : Bromine’s lower electronegativity compared to iodine may reduce electrophilic substitution rates.
Benzamides with Bulky Aromatic Groups

A. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )

  • Structural Features : A dimethoxyphenethyl group replaces the biphenyl moiety.
  • Bioactivity : Rip-B and related compounds show antimicrobial activity, suggesting that bulky aromatic groups enhance membrane interaction. However, the iodine in the target compound may confer additional halogen-bonding interactions with biological targets .

B. 3-(Benzoylamino)-N-(3-chloro-2-methylphenyl)benzamide ()

  • Dual Benzoyl Groups : This compound has two benzamide units, increasing rigidity. In contrast, the target compound’s biphenyl group introduces conformational flexibility.
  • Thermal Stability : Higher melting points (exact data unavailable) are expected due to extended π-stacking .
Benzimidazole and Thiazole Hybrids

A. 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1, )

  • Hybrid Structure : Incorporates a benzimidazole-thioacetamide chain, enhancing hydrogen-bonding capacity.
  • Bioactivity : W1 exhibits antimicrobial and anticancer properties, whereas the iodine in the target compound may improve pharmacokinetics via enhanced lipophilicity .

B. (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ()

  • Heterocyclic Core: The thiazole ring provides a planar structure for π-π interactions, contrasting with the non-planar biphenyl group in the target compound.

Research Implications

  • Electronic Effects : Iodine’s polarizable nature enhances intermolecular interactions compared to lighter halogens, as seen in catalytic applications ().
  • Steric Considerations : The biphenyl group in the target compound may limit solubility but improve selectivity in target binding.
  • Synthetic Challenges : Gold(I) catalysis () offers moderate yields (32–73%), suggesting room for optimization via alternative catalysts or conditions.

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